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molecular formula C15H13NO2 B1344258 4-(Benzyloxy)-2-methoxybenzonitrile CAS No. 719274-37-0

4-(Benzyloxy)-2-methoxybenzonitrile

Cat. No. B1344258
M. Wt: 239.27 g/mol
InChI Key: VLNZEGSKTAONOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849636B2

Procedure details

To a magnetically stirred solution of 4-benzyloxy-2-hydroxybenzonitrile (1-A, WO 00/69841) (7.95 g, 35.3 mmol) and iodomethane (5.43 mL, 87.2 mmol) in DMF (90 mL) cooled to −5° was added all at once sodium hydride (60% dispersion, 2.17 g, 54.2 mmol). The mixture was stirred for 30 min, warmed to room temperature and stirred for an additional 2 h. Most of the DMF was removed in vacuo, and the residue was partitioned between water and ethyl acetate. The aqueous phase was extracted three times with ethyl acetate. The combined organic phases were washed with water and saturated brine and dried (MgSO4). The residue after removal of the solvent in vacuo was triturated with hexane and chromatographed on silica gel with hexanes-CH2Cl2 (2:3) to give 4-benzyloxy-2-methoxybenzonitrile (1-B). MS: m/z 240 (M+1); 1H NMR (500 MHz, CDCl3): δ 7.47 (d, 1H, J=8.4 Hz), 7.36-7.45 (m, 5H), 6.58 (dd, 1H, J=2.3, 8.4 Hz), 6.57 (d, 1H, J=2.3 Hz), 5.10 (s, 2H), 3.88 (s, 3H) ppm.
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
5.43 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[C:11]([OH:17])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.I[CH3:19].[H-].[Na+]>CN(C=O)C>[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[C:11]([O:17][CH3:19])[CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.95 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C#N)C=C1)O
Name
Quantity
5.43 mL
Type
reactant
Smiles
IC
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.17 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for an additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Most of the DMF was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The residue after removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
was triturated with hexane
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel with hexanes-CH2Cl2 (2:3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C#N)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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